molecular formula C24H19ClN6O B303701 2-amino-4-(3-chlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-amino-4-(3-chlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Katalognummer B303701
Molekulargewicht: 442.9 g/mol
InChI-Schlüssel: KFOIWHLGECEKQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-4-(3-chlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinolone derivatives and has a unique chemical structure that makes it a promising candidate for drug development.

Wirkmechanismus

The exact mechanism of action of 2-amino-4-(3-chlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting certain enzymes or proteins that are involved in the disease process. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Inhibition of this enzyme can lead to cell death and may explain the compound's anticancer activity. The compound has also been shown to inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and cell division.
Biochemical and Physiological Effects
2-amino-4-(3-chlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. The compound has also been shown to inhibit the growth of bacteria by disrupting their DNA replication and cell division processes. In addition, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-amino-4-(3-chlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. The compound has shown promising results in various preclinical studies and may have potential for clinical use. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the research and development of 2-amino-4-(3-chlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One direction is to further investigate the compound's mechanism of action and identify the specific enzymes or proteins that it targets. This information could be used to design more potent and selective analogs of the compound. Another direction is to study the compound's pharmacokinetics and pharmacodynamics in animal models and humans to determine its safety and efficacy. Furthermore, the compound could be tested in combination with other drugs to determine its synergistic effects and potential for combination therapy. Finally, the compound could be studied for its potential applications in other diseases such as viral infections and autoimmune disorders.

Synthesemethoden

The synthesis of 2-amino-4-(3-chlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves the reaction of 3-chlorobenzaldehyde, 2-phenyl-1,2,4-triazole-3-carboxylic acid, and 2-amino-4-(phenylamino) quinoline in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization or column chromatography to obtain a pure form of the compound.

Wissenschaftliche Forschungsanwendungen

2-amino-4-(3-chlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases such as cancer, bacterial infections, and neurological disorders. The compound has been tested in vitro and in vivo for its anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. The compound has also shown antibacterial activity against Gram-positive and Gram-negative bacteria. In addition, the compound has been studied for its neuroprotective effects and has shown potential in the treatment of Alzheimer's disease.

Eigenschaften

Produktname

2-amino-4-(3-chlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molekularformel

C24H19ClN6O

Molekulargewicht

442.9 g/mol

IUPAC-Name

2-amino-4-(3-chlorophenyl)-5-oxo-7-phenyl-1-(1H-1,2,4-triazol-5-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C24H19ClN6O/c25-17-8-4-7-15(9-17)21-18(12-26)23(27)31(24-28-13-29-30-24)19-10-16(11-20(32)22(19)21)14-5-2-1-3-6-14/h1-9,13,16,21H,10-11,27H2,(H,28,29,30)

InChI-Schlüssel

KFOIWHLGECEKQJ-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1N(C(=C(C2C3=CC(=CC=C3)Cl)C#N)N)C4=NC=NN4)C5=CC=CC=C5

Kanonische SMILES

C1C(CC(=O)C2=C1N(C(=C(C2C3=CC(=CC=C3)Cl)C#N)N)C4=NC=NN4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.